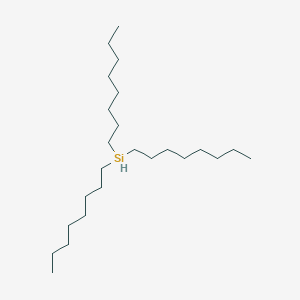

trioctylsilane

CAS No.:

Cat. No.: VC13335475

Molecular Formula: C24H52Si

Molecular Weight: 368.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H52Si |

|---|---|

| Molecular Weight | 368.8 g/mol |

| IUPAC Name | trioctylsilane |

| Standard InChI | InChI=1S/C24H52Si/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h25H,4-24H2,1-3H3 |

| Standard InChI Key | JBAALNCKQCMFDH-UHFFFAOYSA-N |

| SMILES | CCCCCCCC[SiH](CCCCCCCC)CCCCCCCC |

| Canonical SMILES | CCCCCCCC[SiH](CCCCCCCC)CCCCCCCC |

Introduction

Chemical and Physical Properties

Structural Characteristics

TES features a central silicon atom bonded to three ethyl groups and one hydrogen atom. The Si–H bond (bond energy ~318 kJ/mol) confers reducing capabilities, while the ethyl groups enhance solubility in organic solvents .

Key Physical Data

Reactivity and Stability

-

Hydrolytic Sensitivity: Reacts with aqueous bases to generate hydrogen gas .

-

Thermal Stability: Stable below 30°C but flammable at higher temperatures .

-

Reductive Capacity: Donates hydrides () to electron-deficient centers, enabling reductions of carbonyls, halides, and nitro groups .

Synthetic Applications

Reduction Reactions

TES is widely employed in organic synthesis due to its selectivity and mild conditions:

-

Carbonyl to Alcohol: Reduces aldehydes/ketones to alcohols without over-reduction .

-

Dehalogenation: Catalyzes the removal of halides (Cl, Br, I) from alkyl/aryl substrates using palladium or iridium catalysts .

-

Deprotection: Cleaves benzyl, allyl, and silyl ether protecting groups in peptide synthesis .

Example Reaction:

Hydrosilylation

In the presence of transition metals (e.g., Pt, Rh), TES adds across alkenes/alkynes to form alkyl silanes, critical for silicone polymers and coatings :

Pharmaceutical Synthesis

TES is pivotal in producing active pharmaceutical ingredients (APIs):

-

Peptide Synthesis: Scavenges carbocations during trifluoroacetic acid (TFA)-mediated deprotection, minimizing side reactions .

-

Nitro Group Reduction: Converts nitroarenes to amines, a key step in antihypertensive drug synthesis .

Industrial and Material Science Applications

Polymer Chemistry

TES-derived silicones exhibit thermal stability and hydrophobicity, making them ideal for:

Catalysis

TES participates in iridium-catalyzed C–H bond functionalization, enabling sustainable synthesis of complex molecules .

Recent Advances (2023–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume